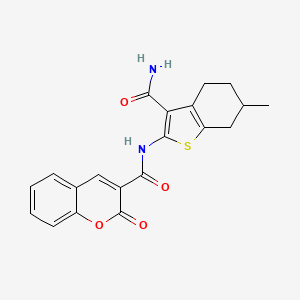![molecular formula C18H15Cl3N2O2 B12117610 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B12117610.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloroindole and 2,4-dichlorophenoxyacetic acid.
Formation of Intermediate: The 5-chloroindole is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form an intermediate ester.
Hydrolysis: The ester is then hydrolyzed to form the corresponding carboxylic acid.
Amidation: The carboxylic acid is reacted with 2,4-dichlorophenoxyacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted indole or phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar structural features but different substituents.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
5-chloroindole: A simpler indole derivative that serves as a starting material for the synthesis of more complex compounds.
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide is unique due to the presence of both chloro and phenoxy substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C18H15Cl3N2O2 |
|---|---|
Molekulargewicht |
397.7 g/mol |
IUPAC-Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C18H15Cl3N2O2/c19-12-1-3-16-14(7-12)11(9-23-16)5-6-22-18(24)10-25-17-4-2-13(20)8-15(17)21/h1-4,7-9,23H,5-6,10H2,(H,22,24) |
InChI-Schlüssel |
IGFDAXZZMFVXPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


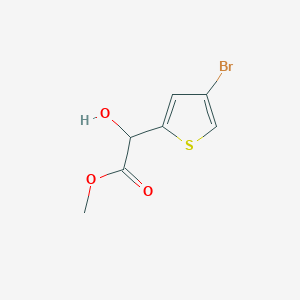
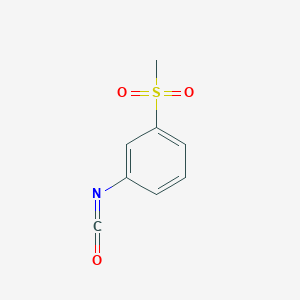
![1-({[4-(Trifluoromethoxy)phenoxy]acetyl}amino)cyclopentanecarboxylic acid](/img/structure/B12117540.png)
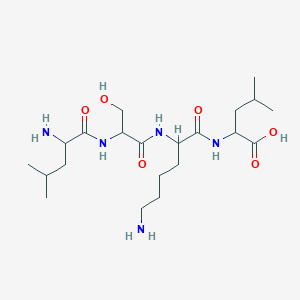

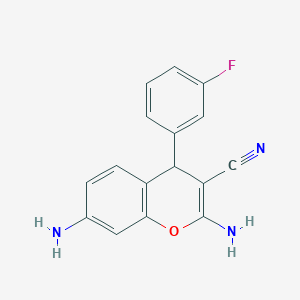
![Benzoic acid, 5-[6-amino-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-2-hydroxy-](/img/structure/B12117555.png)
![9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12117561.png)


![[6-(Methylamino)pyridin-3-yl]methanol](/img/structure/B12117580.png)

